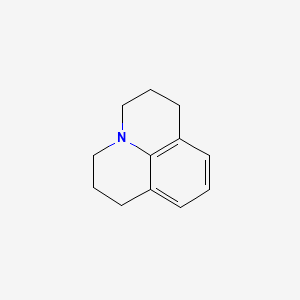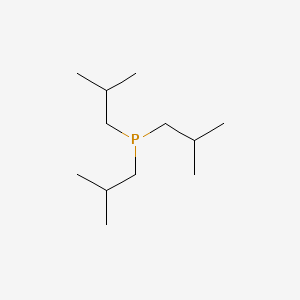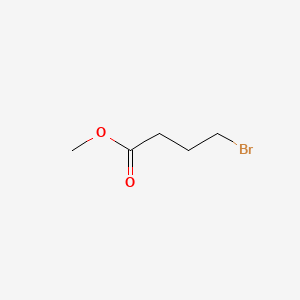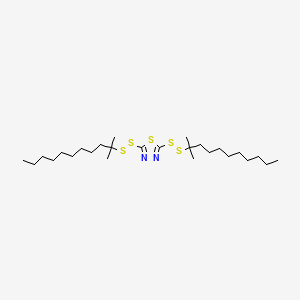
Julolidine
Overview
Description
Julolidine is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₁₅N. It is a partially saturated fused tricyclic nitrogenous heterocycle. This compound was first synthesized by G. Pinkus in 1892 .
Mechanism of Action
Target of Action
Julolidine, a heterocyclic aromatic organic compound , primarily targets RNA in live cells . It has been used to develop fluorescent molecular rotors for targeting specific cellular organelles to understand their biophysical properties .
Mode of Action
This compound interacts with RNA, resulting in strong fluorescence emission towards a higher wavelength upon photoexcitation . The free rotation between the donor and the acceptor gets restricted when the probes bind with RNA . This interaction is due to the strong Py (N)–B interaction or Py (N)–hydrogen-bond, which can be attributed to the enhanced basicity or the accumulated electron density on the nitrogen atom of the pyridine ring caused by the introduction of a this compound (quinolizidine) moiety as a strong electron-donating group .
Biochemical Pathways
This compound affects the biochemical pathways involved in RNA detection and protein folding . It serves as a fluorescent turn-on probe, showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .
Pharmacokinetics
It’s known that the compound’s structure and properties, such as being a heterocyclic aromatic organic compound , could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The interaction of this compound with RNA results in strong fluorescence emission . This allows for the imaging of intracellular RNA with prominent staining of nucleoli in live cells under a range of physiological conditions . The results of the cellular digest test established the appreciable RNA selectivity of this compound inside the cellular environment .
Action Environment
The action of this compound is influenced by environmental factors such as polarity, pH, and viscosity . These factors play a crucial role in biological processes and can affect the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing julolidine involves the reaction of tetrahydroquinoline with trimethylene chlorobromide. The procedure is as follows :
- A mixture of 66.5 grams (0.5 moles) of tetrahydroquinoline and 400 grams of trimethylene chlorobromide is placed in a 1-liter round-bottomed flask attached to a reflux condenser.
- The mixture is heated in an oil bath at 150–160°C for 20 hours.
- After cooling, a solution of 50 milliliters of concentrated hydrochloric acid in 500 milliliters of water is added.
- Excess trimethylene chlorobromide is removed by steam distillation.
- The acid residue is made alkaline with a 40% solution of sodium hydroxide, and this compound is extracted with ether.
- The ethereal solution is washed with water, dried over sodium hydroxide pellets, and the ether is evaporated.
- The residue is distilled under reduced pressure, and the portion that boils at 105–110°C/1 mm is collected.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Julolidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the this compound ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amines derived from this compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Julolidine and its derivatives have found diverse applications in scientific research :
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as chromogenic substrates in analytical redox reactions.
Biology: Employed in the development of fluorescent molecular rotors for sensing local environmental properties such as polarity, pH, and viscosity.
Industry: Utilized in the production of nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography.
Comparison with Similar Compounds
Julolidine is unique due to its partially saturated fused tricyclic structure, which imparts distinct photophysical properties. Similar compounds include :
Tetrahydroquinoline: A precursor in the synthesis of this compound.
Anthracene Derivatives: this compound-fused anthracene derivatives exhibit enhanced photophysical properties compared to unmodified anthracene.
Imidazolones: this compound derivatives containing the imidazol-4(5H)-one moiety have shown potential in medicinal chemistry.
This compound stands out due to its strong electron-donating capability and restricted motion, which improve its photophysical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFWNZJKBJOGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060060 | |
| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-59-4 | |
| Record name | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Julolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Julolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JULOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ERL3KJ6GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of julolidine?
A1: this compound, also known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine, has the molecular formula C12H15N and a molecular weight of 173.26 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: While specific spectroscopic data varies depending on the derivative, this compound and its analogues are often characterized using techniques like NMR (1H and 13C), FTIR, and UV-Vis spectroscopy. For instance, 9-phenylazothis compound and its derivatives show pronounced bathochromic shifts in their UV-Vis spectra compared to 4-dimethylaminoazobenzene analogues. []
Q3: How does the incorporation of this compound affect the performance of inverted polymer solar cells (PSCs)?
A3: this compound-based interfacial modifiers (IMs) enhance the performance of inverted PSCs by improving the surface properties of the ZnO layer. Specifically, a this compound-based IM exhibited a stronger dipole moment and increased the water contact angle of the ZnO surface, indicating reduced hydrophilicity and a lowered work function. []
Q4: Are this compound derivatives suitable for vapochromic applications?
A4: Yes, polystyrene copolymers incorporating this compound fluorescent molecular rotors (JCAEM) exhibit significant vapochromism, particularly when exposed to volatile organic compounds (VOCs) like diethyl ether and dichloromethane. The covalent linkage of JCAEM within the copolymer allows for controlled distribution within the polymer matrix, resulting in faster fluorescence response times compared to physically dispersed systems. []
Q5: Can this compound derivatives act as catalysts?
A5: While not catalysts themselves, this compound derivatives are often synthesized through catalytic processes. For example, p-sulfonic acid calix[4]arene catalyzes the multicomponent Povarov reaction, yielding diversely substituted julolidines. This metal-free, microwave-assisted protocol offers a green and efficient alternative to traditional synthesis methods. []
Q6: How is computational chemistry employed in understanding this compound-based systems?
A6: Density Functional Theory (DFT) calculations are frequently used to investigate this compound derivatives. For instance, DFT calculations were employed to analyze the HOMO-LUMO energy gap and first-order hyperpolarizability (β) of a novel this compound-based chromophore containing a tricyanofuran acceptor. These calculations were corroborated by experimental data obtained through cyclic voltammetry. []
Q7: How do structural modifications on the this compound moiety impact the photophysical properties of dyes?
A7: Modifications on the this compound scaffold significantly impact the photophysical properties of resulting dyes. For example, the introduction of a carbonyl group in the terminal bridging system of azothis compound dyes led to improved light fastness properties on synthetic-polymer fibers but also resulted in a hypsochromic shift of the first absorption band. []
Q8: How does the substitution on the this compound donor affect the electro-optic (EO) activity of NLO chromophores?
A8: Introducing specific substituents on the this compound donor can significantly enhance the EO activity of NLO chromophores. For instance, a this compound-based chromophore with two tert-butyldiphenylsilyl (TBDPS) groups exhibited a high EO coefficient (r33) of 147 pm/V. The TBDPS groups acted as both film-forming and isolating groups, suppressing intermolecular electrostatic interactions and improving poling efficiency, ultimately enhancing the EO activity. []
Q9: What strategies can be employed to improve the stability or bioavailability of this compound-based compounds?
A9: While specific strategies depend on the intended application, incorporating bulky groups like tert-butyldiphenylsilyl (TBDPS) can enhance the stability and film-forming properties of this compound-based compounds, as demonstrated in the development of a this compound-based electro-optic molecular glass. []
Q10: What analytical techniques are commonly used to characterize this compound and its derivatives?
A10: this compound and its derivatives are commonly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), elemental analysis, and single-crystal X-ray diffraction (XRD). These techniques provide valuable information about the structure, purity, and properties of these compounds. []
Q11: What research infrastructure and resources are important for studying this compound and its derivatives?
A11: Essential research infrastructure includes access to spectroscopic equipment such as NMR, FTIR, and UV-Vis spectrometers, as well as high-performance liquid chromatography (HPLC) and mass spectrometry instruments. Computational resources for performing DFT calculations are also crucial for understanding the electronic properties and reactivity of these compounds.
Q12: What are some examples of cross-disciplinary applications and synergies involving this compound derivatives?
A12: this compound derivatives find applications in various disciplines, including:
- Materials science: as components in organic electronic devices like solar cells [, ] and electro-optic materials [, , ].
- Analytical chemistry: as fluorescent probes for sensing metal ions [, ], VOCs [], and anions. [, ]
- Synthetic organic chemistry: as valuable building blocks for synthesizing complex molecules. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)













